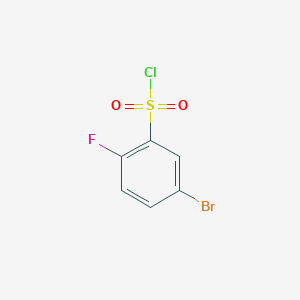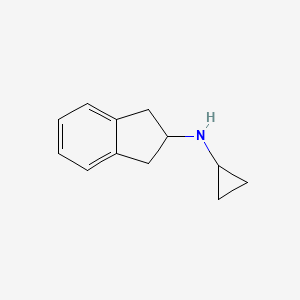
N-cyclopropyl-2,3-dihydro-1H-indène-2-amine
Vue d'ensemble
Description
N-cyclopropyl-2,3-dihydro-1H-inden-2-amine is a chemical compound with the CAS Number: 1156777-62-6 . It has a molecular weight of 173.26 .
Synthesis Analysis
The synthesis of N-cyclopropyl-2,3-dihydro-1H-inden-2-amine and its derivatives has been performed in the presence of catalysts . The optimization of neutral rhodium-based catalytic systems by varying the operating conditions and the ligand around the metallic center led to high conversions .Molecular Structure Analysis
The InChI code for N-cyclopropyl-2,3-dihydro-1H-inden-2-amine is 1S/C12H15N/c1-2-4-10-8-12(7-9(10)3-1)13-11-5-6-11/h1-4,11-13H,5-8H2 . The InChI Key is GOLWZRKUWXJVNC-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
N-cyclopropyl-2,3-dihydro-1H-inden-2-amine is an oil at room temperature .Applications De Recherche Scientifique
Synthèse de médicaments
N-cyclopropyl-2,3-dihydro-1H-indène-2-amine: est un composé précieux dans la synthèse de médicaments pharmaceutiques. Sa structure est propice à la création de molécules bioactives capables d'interagir avec diverses cibles biologiques. Le noyau indole, un composant de ce composé, est présent dans de nombreuses molécules de médicaments synthétiques, qui sont utilisées pour des traitements qui se lient avec une forte affinité à plusieurs récepteurs .
Développement de catalyseurs
Dans le domaine du développement de catalyseurs, ce composé peut être utilisé pour améliorer les réactions chimiques, en particulier dans la création de nouveaux matériaux ou produits chimiques. Sa structure stable dans diverses conditions en fait un excellent candidat pour les procédés catalytiques .
Science des matériaux
Les propriétés du composé sont explorées en science des matériaux pour le développement de nouveaux matériaux avec des applications potentielles dans l'électronique, les revêtements et autres matériaux de pointe. Sa structure moléculaire pourrait contribuer aux propriétés des matériaux tels que la conductivité, la flexibilité et la durabilité .
Chimie analytique
This compound: peut être utilisé comme étalon ou réactif en chimie analytique pour identifier ou quantifier des substances. Ses propriétés spectrales claires et distinctes le rendent approprié pour une utilisation en spectroscopie et en chromatographie .
Recherche en chimie organique
Ce composé présente un intérêt pour la recherche en chimie organique où il peut être utilisé comme élément constitutif pour la synthèse de molécules organiques plus complexes. Sa réactivité et sa stabilité dans diverses conditions en font un réactif polyvalent pour les transformations organiques .
Études biologiques
Les dérivés de l'indole, comme la This compound, ont montré une gamme d'activités biologiques, y compris des propriétés antivirales, anti-inflammatoires et anticancéreuses. Cela les rend importants dans l'étude des voies biologiques et le développement d'agents thérapeutiques .
Protéomique
Ce composé peut également être utilisé dans la recherche en protéomique comme produit spécialisé. Il peut aider à l'étude de l'expression, de la fonction et de la structure des protéines, contribuant à la compréhension de diverses maladies au niveau moléculaire .
Sécurité chimique et manipulation
Enfin, le profil de sécurité du composé et les précautions de manipulation sont essentiels pour les applications de recherche. Comprendre ses propriétés physiques et chimiques garantit des pratiques sûres de stockage, de manipulation et d'élimination en laboratoire .
Safety and Hazards
The safety information for N-cyclopropyl-2,3-dihydro-1H-inden-2-amine includes several hazard statements: H302, H315, H318, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .
Mécanisme D'action
Target of Action
The primary targets of N-cyclopropyl-2,3-dihydro-1H-inden-2-amine are currently unknown. This compound is a relatively new substance and research into its specific targets is ongoing .
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
The biochemical pathways affected by N-cyclopropyl-2,3-dihydro-1H-inden-2-amine Indole derivatives, which this compound is a part of, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, it is possible that this compound may affect similar pathways.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-cyclopropyl-2,3-dihydro-1H-inden-2-amine The compound is known to be an oil at room temperature , which could influence its absorption and distribution in the body.
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it is possible that this compound may have similar effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-cyclopropyl-2,3-dihydro-1H-inden-2-amine . Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and activity .
Analyse Biochimique
Biochemical Properties
N-cyclopropyl-2,3-dihydro-1H-inden-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to bind with monoamine oxidase enzymes, potentially inhibiting their activity. This interaction can affect the metabolism of neurotransmitters, thereby influencing neurological functions. Additionally, N-cyclopropyl-2,3-dihydro-1H-inden-2-amine may interact with other biomolecules such as receptors and transporters, modulating their functions and contributing to its overall biochemical profile .
Cellular Effects
The effects of N-cyclopropyl-2,3-dihydro-1H-inden-2-amine on various cell types and cellular processes are profound. It can influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For example, in neuronal cells, it may modulate the release of neurotransmitters, impacting synaptic transmission and plasticity. In other cell types, it could affect metabolic pathways, altering the production and utilization of energy. These cellular effects highlight the compound’s potential in modulating physiological and pathological processes .
Molecular Mechanism
At the molecular level, N-cyclopropyl-2,3-dihydro-1H-inden-2-amine exerts its effects through specific binding interactions with biomolecules. It may act as an inhibitor or activator of enzymes, altering their catalytic activity. For instance, by inhibiting monoamine oxidase, it can increase the levels of monoamine neurotransmitters, thereby affecting mood and behavior. Additionally, N-cyclopropyl-2,3-dihydro-1H-inden-2-amine may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the synthesis of specific proteins .
Temporal Effects in Laboratory Settings
The temporal effects of N-cyclopropyl-2,3-dihydro-1H-inden-2-amine in laboratory settings are crucial for understanding its stability and long-term impact. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and heat, may lead to its gradual breakdown. Long-term studies in vitro and in vivo have indicated that N-cyclopropyl-2,3-dihydro-1H-inden-2-amine can have sustained effects on cellular function, particularly in terms of enzyme inhibition and gene expression modulation .
Dosage Effects in Animal Models
The effects of N-cyclopropyl-2,3-dihydro-1H-inden-2-amine vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as enhancing neurotransmitter levels and improving cognitive functions. At higher doses, it could lead to toxic or adverse effects, including neurotoxicity and behavioral changes. These dosage-dependent effects underscore the importance of careful dose optimization in potential therapeutic applications .
Propriétés
IUPAC Name |
N-cyclopropyl-2,3-dihydro-1H-inden-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-2-4-10-8-12(7-9(10)3-1)13-11-5-6-11/h1-4,11-13H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLWZRKUWXJVNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2CC3=CC=CC=C3C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




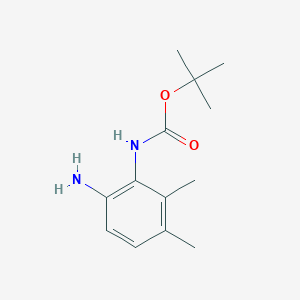
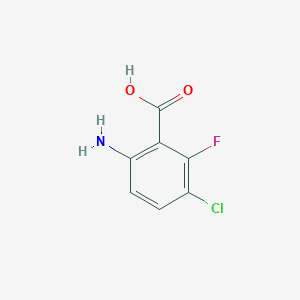
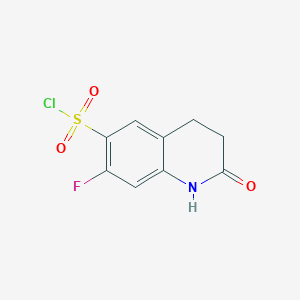
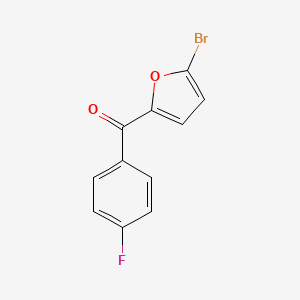
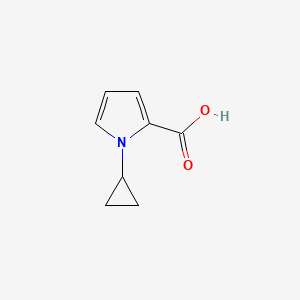

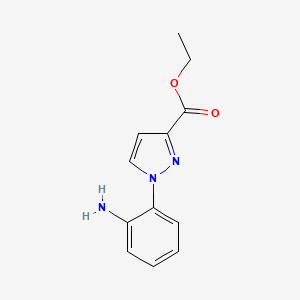
![2-{4-[2-Amino-4-(trifluoromethyl)phenyl]-1-piperazinyl}-1-ethanol](/img/structure/B1518059.png)
![3-(3-Hydroxypropyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B1518060.png)
![3-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B1518061.png)
